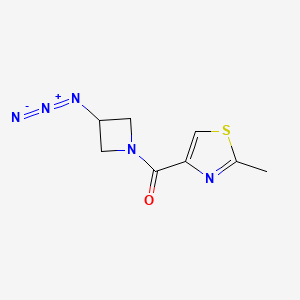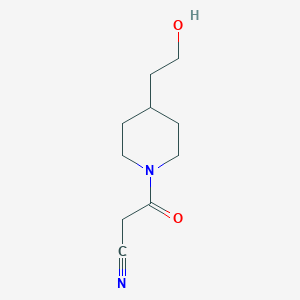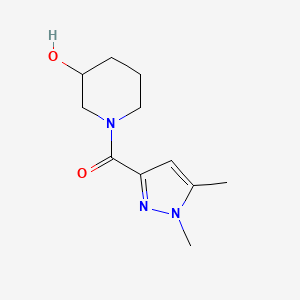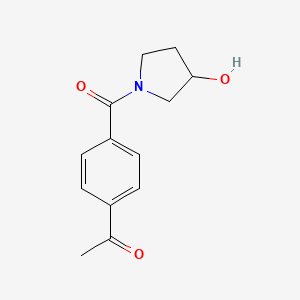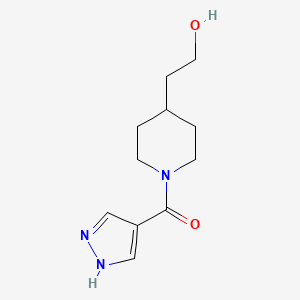
4-(3-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-(3-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid”, piperidine derivatives are synthesized through various intra- and intermolecular reactions . For example, one method accomplished the enantioselective multistage synthesis of a similar compound, (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid .Applications De Recherche Scientifique
Pharmaceutical Drug Development
The piperidine nucleus is a common feature in many pharmaceutical compounds due to its versatility and biological activity. 4-(3-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid could serve as a precursor or an intermediate in the synthesis of drugs that target a range of diseases. Its structural features may be particularly useful in the development of novel analgesics, anti-inflammatory agents, and antipsychotic drugs .
Anticancer Research
Compounds with a piperidine structure have shown promise in anticancer research. The fluorinated piperidine moiety in 4-(3-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid could be explored for its potential to inhibit cancer cell growth or metastasis, as fluorine atoms are often used in medicinal chemistry to improve the efficacy and selectivity of pharmacological agents .
Neurodegenerative Disease Treatment
The modification of piperidine derivatives has been linked to treatments for neurodegenerative diseases such as Alzheimer’s. The compound could be investigated for its ability to cross the blood-brain barrier and provide therapeutic benefits in the management of cognitive disorders .
Antimicrobial and Antifungal Applications
Piperidine derivatives are known to possess antimicrobial and antifungal properties. Research into 4-(3-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid could lead to the development of new antimicrobial agents that are effective against resistant strains of bacteria and fungi .
Analgesic and Anti-inflammatory Agents
The structural complexity of 4-(3-Fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid makes it a candidate for the synthesis of analgesic and anti-inflammatory drugs. Its efficacy in pain management and reducing inflammation could be assessed through preclinical and clinical studies .
Antiviral Research
Given the ongoing need for new antiviral agents, the subject compound’s potential application in this field is significant. It could be used to synthesize molecules that interfere with viral replication or assembly, contributing to the fight against emerging viral diseases .
Propriétés
IUPAC Name |
4-(3-fluoropiperidin-1-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO2/c13-10-2-1-7-14(8-10)11-5-3-9(4-6-11)12(15)16/h9-11H,1-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDRXVPRPNOXEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCC(CC2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





